![molecular formula C11H14O3 B2955038 2-(2-Phenylpropoxy)acetic acid CAS No. 189012-79-1](/img/structure/B2955038.png)
2-(2-Phenylpropoxy)acetic acid
Overview
Description
Scientific Research Applications
I have conducted a search for the scientific research applications of 2-(2-Phenylpropoxy)acetic acid. Here is a comprehensive analysis focusing on six unique applications:
Synthesis of Anti-Inflammatory Agents
This compound is used in the synthesis of selective COX-2 inhibitors , which are important for treating inflammation with reduced side effects .
Pharmacological Research
It serves as a precursor in the design and synthesis of novel compounds with potential pharmacological activities .
Chemical Synthesis
The compound is involved in various chemical synthesis processes, including the creation of hydrazones, which are useful in medicinal chemistry .
Immunohistochemical Research
Although not directly mentioned, similar acetic acid derivatives are used in immunohistochemical fixation processes, which could imply potential uses in this field .
Industrial Chemical Processes
While specific industrial uses for this compound are not detailed, related compounds like phenylacetic acid are used in the synthesis of food additives, dyes, and as reagents for analytical research .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of acetic acid, which is known to interact with various enzymes and receptors in the body
Mode of Action
The mode of action of 2-(2-Phenylpropoxy)acetic acid is not well-understood at this time. As a derivative of acetic acid, it may share some of the same interactions with biological systems. Acetic acid is known to participate in various biochemical reactions, including the acetyl-CoA pathway . .
Biochemical Pathways
Acetic acid, a related compound, is known to be involved in the reductive acetyl-coa pathway or the wood‒ljungdahl pathway . This pathway is the only known pathway of CO2 fixation coupled to energy storage
Pharmacokinetics
Related compounds such as 2-phenoxyethanol have been studied, and it was found that they are rapidly absorbed and extensively metabolized to form phenoxyacetic acid . The majority of the compound and its derivatives were excreted in urine . These findings may provide some insight into the potential ADME properties of 2-(2-Phenylpropoxy)acetic acid, but direct studies on this compound are needed.
Result of Action
The molecular and cellular effects of 2-(2-Phenylpropoxy)acetic acid are not well-documented. Given its structural similarity to acetic acid, it may share some of the same effects. For example, acetic acid is known to have antimicrobial properties and is used to treat infections of the external auditory canal . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the synthesis of related compounds like 2-phenylethanol and indole-3-acetic acid (IAA) by certain microorganisms is closely linked to the growth state of the microorganisms and environmental factors . .
properties
IUPAC Name |
2-(2-phenylpropoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(7-14-8-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWNHKVZFGJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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